molecular formula C12H15N B14307383 3-Phenylcyclohex-2-en-1-amine CAS No. 114506-96-6

3-Phenylcyclohex-2-en-1-amine

Cat. No.: B14307383
CAS No.: 114506-96-6
M. Wt: 173.25 g/mol
InChI Key: OVKIGIXAXHNAGI-UHFFFAOYSA-N
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Description

3-Phenylcyclohex-2-en-1-amine is an organic compound with the molecular formula C12H15N. It is a derivative of cyclohexene, featuring a phenyl group attached to the second carbon of the cyclohexene ring and an amine group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclohex-2-en-1-amine typically involves the reduction of 3-Phenylcyclohex-2-en-1-one. One common method is the catalytic hydrogenation of 3-Phenylcyclohex-2-en-1-one using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclohex-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenylcyclohex-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylcyclohex-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylcyclohex-2-en-1-amine is unique due to the presence of both a phenyl group and an amine group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

114506-96-6

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-phenylcyclohex-2-en-1-amine

InChI

InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,13H2

InChI Key

OVKIGIXAXHNAGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2)N

Origin of Product

United States

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